molecular formula C7H16N2 B3044777 4-Piperidinamine, 3,5-dimethyl- CAS No. 100421-66-7

4-Piperidinamine, 3,5-dimethyl-

Cat. No.: B3044777
CAS No.: 100421-66-7
M. Wt: 128.22 g/mol
InChI Key: XJSUUJDMFDMIGK-UHFFFAOYSA-N
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Description

4-Piperidinamine, 3,5-dimethyl- is an organic compound with the molecular formula C7H16N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various bioactive molecules. This compound features a piperidine ring substituted with two methyl groups at the 3rd and 5th positions and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinamine, 3,5-dimethyl- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives. For instance, the hydrogenation of 3,5-dimethylpyridine in the presence of a suitable catalyst such as palladium or rhodium can yield 4-Piperidinamine, 3,5-dimethyl-.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation reaction. The use of a molybdenum disulfide catalyst is also common in industrial settings to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinamine, 3,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or rhodium are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and other functionalized derivatives.

Scientific Research Applications

4-Piperidinamine, 3,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 3,5-dimethyl- involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The compound may also inhibit specific enzymes, thereby affecting biochemical pathways. For instance, it has been shown to influence signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival.

Comparison with Similar Compounds

    Piperidine: A basic structure similar to 4-Piperidinamine, 3,5-dimethyl-, but without the methyl and amino substitutions.

    Pyrrolidine: Another heterocyclic amine with a five-membered ring.

    Piperazine: Contains a six-membered ring with two nitrogen atoms.

Uniqueness: 4-Piperidinamine, 3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group and methyl substitutions enhances its reactivity and potential for forming diverse derivatives, making it valuable in various applications.

Properties

IUPAC Name

3,5-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-5-3-9-4-6(2)7(5)8/h5-7,9H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSUUJDMFDMIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436302
Record name 4-Piperidinamine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100421-66-7
Record name 4-Piperidinamine, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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